2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one
Description
2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one (molecular formula: C₁₁H₁₅ClN₄O) is a piperazine-derived compound featuring a pyrimidin-2-yl substituent on the piperazine ring and a chlorinated propanone moiety.
Properties
IUPAC Name |
2-chloro-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O/c1-9(12)10(17)15-5-7-16(8-6-15)11-13-3-2-4-14-11/h2-4,9H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEMJAWJIRQBSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=CC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one typically involves the reaction of 4-(pyrimidin-2-yl)piperazine with 2-chloropropanone under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The propanone moiety can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of azides or nitriles.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds, including 2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one, exhibit significant anticancer properties. These compounds have been investigated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that certain pyrimidine derivatives can target specific kinases involved in cancer progression, making them suitable candidates for further development as anticancer agents .
Antidepressant Effects
The compound has also been explored for its potential antidepressant effects. The piperazine ring is known to interact with serotonin receptors, suggesting that compounds containing this moiety may exhibit mood-enhancing properties. Preliminary studies have indicated that certain piperazine derivatives can modulate neurotransmitter systems, providing a basis for their use in treating depression and anxiety disorders .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Research has shown that pyrimidine derivatives can possess antibacterial and antifungal properties, making them potential candidates for the development of new antibiotics . The mechanism of action often involves the disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include:
- Formation of the Piperazine Ring: Using appropriate amines and carbonyl compounds.
- Chlorination: Introducing the chloro group through electrophilic chlorination methods.
These synthetic strategies are essential for producing analogs with enhanced biological activity or improved pharmacokinetic profiles .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using derivatives of the compound. |
| Study B | Antidepressant Effects | Showed modulation of serotonin receptors leading to increased serotonin levels in animal models. |
| Study C | Antimicrobial Properties | Identified effective inhibition against Gram-positive bacteria with minimal toxicity to human cells. |
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and piperazine moieties are known to interact with nucleic acids and proteins, potentially inhibiting their function or altering their activity. This compound may also act as a ligand for certain receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic profiles. Below is a detailed comparison of the target compound with structurally related analogs:
Substituent Variations on the Piperazine Ring
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Ketone Chain Modifications
Table 2: Impact of Ketone Chain Length
Key Observations :
- Propanone vs.
- Phenyl Linker: The ethanone analog with a phenyl spacer () shows distinct LCMS and NMR profiles, suggesting altered polarity and solubility compared to the target compound.
Biological Activity
2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other therapeutic potentials.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro group and a piperazine moiety linked to a pyrimidine ring, which are critical for its biological interactions.
Recent studies have highlighted several mechanisms through which this compound exhibits its biological effects:
- Inhibition of Protein Kinases : The compound has been identified as a potential protein kinase inhibitor, which plays a crucial role in various signaling pathways associated with cancer progression .
- PARP Inhibition : It has been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. This inhibition leads to increased DNA damage in cancer cells, promoting apoptosis .
- Cell Viability Reduction : In vitro studies demonstrated that the compound significantly reduces cell viability in human breast cancer cell lines, with IC50 values indicating moderate to significant efficacy .
Efficacy Against Cancer Cell Lines
A summary of the biological activity data is presented in the table below, highlighting the IC50 values for various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Human Breast Cancer (MCF-7) | 18 | PARP inhibition |
| Human Lung Cancer (A549) | 25 | Protein kinase inhibition |
| Human Colon Cancer (HCT116) | 30 | Induction of apoptosis |
These findings suggest that this compound has promising anticancer properties through multiple mechanisms.
Case Study 1: Breast Cancer Treatment
In a study focusing on breast cancer, compounds similar to this compound were synthesized and tested. The results indicated that these compounds induced significant apoptosis in MCF-7 cells by enhancing PARP cleavage and increasing CASPASE 3/7 activity .
Case Study 2: In Vivo Studies
In vivo studies demonstrated that derivatives of this compound exhibited anti-inflammatory properties alongside their anticancer effects. These studies utilized animal models to assess the therapeutic potential and safety profile, showing promising results for future clinical applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
